4-Ethynyl-3-methoxyphenol
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Overview
Description
4-Ethynyl-3-methoxyphenol is an organic compound with the molecular formula C9H8O2 It is a phenolic compound characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodo-3-methoxyphenol with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 4-Ethynyl-3-methoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Alkenes or alkanes.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methoxyphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but with the methoxy group at the 2-position.
4-Methoxyphenol (Mequinol): Lacks the ethynyl group but has similar antioxidant properties.
Uniqueness: 4-Ethynyl-3-methoxyphenol is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-ethynyl-3-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6,10H,2H3 |
InChI Key |
LRVZXJSRNTXMLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C#C |
Origin of Product |
United States |
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